

5-Ethynyl-2-nitropyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Ethynyl-2-nitropyridine

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5-Ethynyl-2-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitropyridine is a heterocyclic aromatic compound of growing interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive ethynyl group and an electron-withdrawing nitro group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of **5-ethynyl-2-nitropyridine**, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Structure and IUPAC Name

The chemical structure of **5-ethynyl-2-nitropyridine** consists of a pyridine ring substituted with an ethynyl group ($-C\equiv CH$) at the 5-position and a nitro group ($-NO_2$) at the 2-position.

Chemical Structure:

IUPAC Name: **5-ethynyl-2-nitropyridine**

Physicochemical Properties

Quantitative data for **5-ethynyl-2-nitropyridine** is limited in publicly available literature. The following table summarizes the key known properties.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	148.12 g/mol	--INVALID-LINK--
CAS Number	452333-53-8	--INVALID-LINK--

Further experimental determination of properties such as melting point, boiling point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is required for a complete characterization of this compound.

Synthesis of 5-Ethynyl-2-nitropyridine

The primary synthetic route to **5-ethynyl-2-nitropyridine** is the Sonogashira coupling reaction. [1] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.[1]

General Experimental Protocol for Sonogashira Coupling

The following is a generalized protocol for the synthesis of **5-ethynyl-2-nitropyridine** based on standard Sonogashira coupling procedures. Optimization of reaction conditions may be necessary to achieve high yields.

Starting Materials:

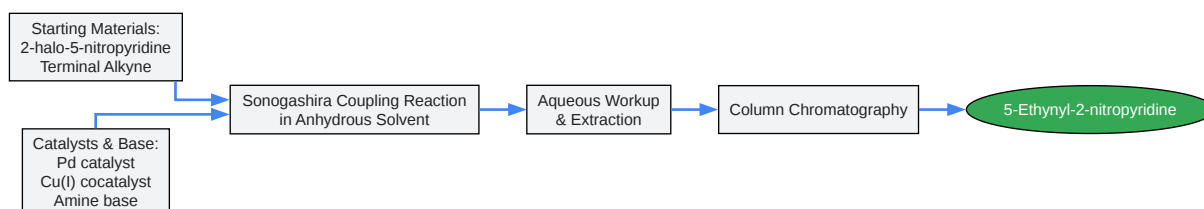
- 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)
- A protected or terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

- Copper(I) cocatalyst (e.g., CuI)
- Base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Reaction Setup:

- To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-5-nitropyridine, palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent, followed by the base.
- Introduce the terminal alkyne to the reaction mixture. If using a protected alkyne like ethynyltrimethylsilane, a subsequent deprotection step will be necessary.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **5-ethynyl-2-nitropyridine**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **5-ethynyl-2-nitropyridine** via Sonogashira coupling.

Potential Applications and Biological Activity

While specific biological activities of **5-ethynyl-2-nitropyridine** have not been extensively reported, the broader class of nitropyridines exhibits a range of pharmacological properties. Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[2] The nitro group can be a precursor to other functional groups, making nitropyridines versatile intermediates in the synthesis of bioactive molecules.[2]

The ethynyl group provides a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of various molecular tags, including fluorescent dyes or biotin, which can be utilized in biochemical and cell-based assays.

Future Research Directions

Further research is needed to fully elucidate the chemical and biological properties of **5-ethynyl-2-nitropyridine**. Key areas for future investigation include:

- Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive spectral analysis (NMR, IR, MS).
- Optimization of Synthesis: Development of a high-yield, scalable synthetic protocol.

- Exploration of Biological Activity: Screening for potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.
- Derivatization and Analogue Synthesis: Utilization of the ethynyl and nitro groups to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
- Materials Science Applications: Investigation of its potential use in the development of novel organic materials.

This technical guide serves as a foundational resource for researchers interested in **5-ethynyl-2-nitropyridine**. The provided information on its structure, synthesis, and potential applications is intended to facilitate further exploration and discovery in the fields of chemistry, biology, and drug development.

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References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com